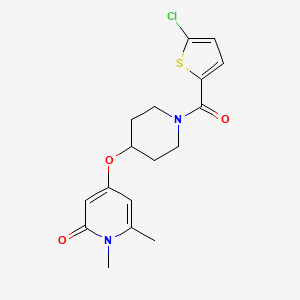

4-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

货号:

B2586401

CAS 编号:

2034390-13-9

分子量:

366.86

InChI 键:

WPSGHRQLFHOGOO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034390-13-9) is a chemical compound with the molecular formula C17H19ClN2O3S and a molecular weight of 366.86 g/mol . This pyridin-2-one derivative features a complex structure that incorporates a piperidine ring, a 5-chlorothiophene moiety, and a dimethylpyridinone group, contributing to its potential as a versatile intermediate in medicinal chemistry research. The piperidin-4-one core, present in this structure, is recognized in scientific literature as a potential pharmacophore of significant interest, being a versatile intermediate for synthesizing compounds with various pharmacological activities . Compounds with structurally similar piperidine-pyridinone frameworks have been investigated as agonists for biological targets such as G-protein-coupled receptors (e.g., GPR119), highlighting the research value of this chemotype in developing therapeutics for metabolic diseases . Furthermore, the 5-chlorothiophene-2-carbonyl subunit is a known building block in pharmaceutical chemistry, notably used in the synthesis of active pharmaceutical ingredients such as rivaroxaban, indicating its relevance in the discovery of anticoagulant agents . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions.

属性

IUPAC Name |

4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-11-9-13(10-16(21)19(11)2)23-12-5-7-20(8-6-12)17(22)14-3-4-15(18)24-14/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSGHRQLFHOGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to two analogs (Table 1):

Table 1: Key Structural Features and Properties

*logP calculated using fragment-based methods.

Key Observations:

Substituent Effects: The 5-chlorothiophene-2-carbonyl group in the main compound enhances lipophilicity (logP ~2.8), favoring membrane permeability and hydrophobic target binding.

Pharmacological and Physicochemical Implications

- Main Compound: The 5-chlorothiophene group may engage in π-π stacking with aromatic residues in biological targets (e.g., kinases), while the methyl groups on the pyridinone core could sterically hinder metabolic oxidation.

- Sulfonyl Analog () : The sulfonyl group’s strong electron-withdrawing nature may enhance hydrogen-bonding capacity, favoring interactions with polar active sites (e.g., proteases or phosphatases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。